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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dibromo-2-methoxypyridine is a versatile chemical intermediate recognized
for its brominated pyridine structure, which enhances its reactivity and functional properties.[1]
The two bromine atoms serve as reactive sites for various palladium-catalyzed cross-coupling
reactions, enabling the introduction of diverse functionalities.[1][2] This compound is a key
building block in the synthesis of pharmaceuticals, particularly antimicrobial and anti-cancer
agents, as well as in the development of agrochemicals.[1] These application notes provide
detailed experimental protocols for the synthesis of 3,5-Dibromo-2-methoxypyridine and its
subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

Property Value Reference
CAS Number 13472-60-1 [3][4]1[5]
Molecular Formula CeHsBr2NO [11[4115]
Molecular Weight 266.92 g/mol [1][5]

White to orange to green
Appearance [1]
powder to crystal

Melting Point 46 - 51 °C [1]

Boiling Point 120 °C /0.5 mmHg [1]
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Protocol 1: Synthesis of 3,5-Dibromo-2-

methoxypyridine

This protocol details the synthesis of 3,5-Dibromo-2-methoxypyridine via the bromination of

5-bromo-2-methoxypyridine.

Reaction Scheme & Data

Caption: Synthesis of 3,5-Dibromo-2-methoxypyridine.

Quantitative Data for Synthesis

Amount
Reagent Molar Eq. MW ( g/mol ) Mass/Volume
(mmol)
5-bromo-2-
o 1.0 188.02 3.0 0.564 g
methoxypyridine
Sodium Acetate
1.0 82.03 3.0 0.246 g
(NaOAc)
Bromine (Brz) 1.75 159.81 5.25 0.27 mL
Acetic Acid - 60.05 3 mL

Table adapted from patent literature data.[6]

Detailed Experimental Protocol

e To a solution of 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246
g, 3.0 mmol) in acetic acid (3 mL), add bromine (0.27 mL, 5.25 mmol).[6]

« Stir the reaction mixture at 80°C for 3 hours.[6]

o Cool the mixture to room temperature and continue stirring overnight (approximately 12

hours).[3][6]

o Work-up: Dilute the mixture with water and extract with ethyl acetate (EtOAC).[6]
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o Wash the combined organic layers sequentially with saturated aqueous sodium carbonate
(Na2CO3) and saturated aqueous sodium thiosulfate (Na2S203).[6]

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure to yield the crude product.[6]

« Purification: Purify the crude product by column chromatography on silica gel, eluting with a
petroleum ether solution containing 1-5% ethyl acetate to afford pure 3,5-dibromo-2-
methoxypyridine.[6]

o Characterization: The product can be characterized by *H NMR. Expected chemical shifts
are 6 8.20-8.40 (m, 2H) and 3.92 (s, 3H) in DMSO-d6.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling
Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by
reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.
[7] This protocol provides a generalized procedure for the selective functionalization of 3,5-
Dibromo-2-methoxypyridine. Given the two bromine atoms, mono- or di-substitution can be
achieved by controlling the stoichiometry of the boronic acid.
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General Workflow for Suzuki-Miyaura Coupling
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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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ical Ki-Mi . it

Catalyst
(mol%)

Ligand
(mol%)

Base
(Equiv.)

Solvent

mp
(°C)

Time (h)

Yield

Notes

Pd(OAc):  PPhs (2-
(1-2) 2)

K2COs
(2

Toluene/
H20

100

12-24

Moderate
-Good

A classic
and cost-
effective

system.

(8]

Pd(PPhs)
4 (2-5)

Naz2COs
2

DME/H2
O

80-90

12

Good-

Excellent

A
common
and
reliable
single-
compone
nt

catalyst.

(8]

Pdz(dba)  SPhos
3 (1-2) (2-4)

KsPOa
(2-3)

Dioxane/
H20

100-110

4-12

Good-

Excellent

Buchwal
d ligands
often
improve
yields for
challengi
ng
substrate
s.[8]

PdCl2(dp
pf) (2-3)

Cs2C0s
(2

DMF

100

8-16

Good-

Excellent

Effective
for a
broad
range of
substrate
s.[8]

Detailed Experimental Protocol (General)
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e Reaction Setup: In a dry Schlenk flask, combine 3,5-Dibromo-2-methoxypyridine (1.0
equiv), the arylboronic acid (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-
substitution), the base (e.g., K2COs, 2.0-3.0 equiv), and the palladium catalyst (e.g.,
Pd(PPhs)a, 3-5 mol%).[7][8]

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen). Repeat this cycle three times.[7]

e Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio)
via syringe.[7][8]

o Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's
progress using TLC or LC-MS until the starting material is consumed.[8]

o Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and wash with water and then brine.[7]

« Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by flash column chromatography on silica gel to
obtain the desired product.[2]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form
carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is a cornerstone of
medicinal chemistry for synthesizing arylamines.[10]
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Catalytic Cycle of Buchwald-Hartwig Amination
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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Typical Buchwald-Hartwig Reaction Conditions
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Catalyst Ligand Base .
. Solvent Temp (°C) Time (h)

(mol%) (mol%) (Equiv.)
Pdz(dba)s (2)  XPhos (4) NaOtBu (2.5)  Toluene 80-110 16-24
Pd(OAc)2 (2)  BINAP Cs2C0s3 (1.5)  Toluene 100 12-24
Pdz(dba)s (1-  Xantphos (2- )

Cs2C0s3 (1.4) Dioxane 100-110 12-24
2) 4)
Pd(OAc)z2 (2) dppp (4) NaOtBu (1.4)  Toluene 90-110 16-24

Table compiled from generalized protocols for aryl halides.[2][10][11][12]

Detailed Experimental Protocol (General)

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium
precatalyst (e.g., Pdz(dba)s, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and
the base (e.g., NaOtBu, 1.4-2.5 equiv) to an oven-dried reaction vessel or Schlenk tube.[2]
[10]

Add 3,5-Dibromo-2-methoxypyridine (1.0 equiv) and the anhydrous solvent (e.g., toluene
or dioxane).[2]

Add the primary or secondary amine (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for
di-substitution).[2]

Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24
hours.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

Work-up: Cool the reaction to room temperature and quench with saturated aqueous NHa4Cl
or water.[2]

Extract the aqueous layer with an organic solvent like ethyl acetate.[2]

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash
column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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